
1,3-Bis(dicyanomethylidene)indan
Overview
Description
1,3-Bis(dicyanomethylidene)indan is an organic compound known for its unique electronic properties It is a π-conjugated system with electron-withdrawing dicyanomethylidene groups, making it a stable π-electron anion
Mechanism of Action
Target of Action
The primary targets of 1,3-Bis(dicyanomethylidene)indan are viologen dications with diverse alkyl chains . These targets are π-electron cations that form ion pair assemblies with this compound, which acts as a stable π-electron anion .
Mode of Action
This compound interacts with its targets by forming charge-transfer (CT) complexes in ionic crystals . The compound’s interaction with its targets results in the formation of different assembled structures, categorized into three types: “columnar”, “slipped columnar”, and "independent" . The CT properties of these complexes are characterized using UV-Vis absorption spectroscopy .
Biochemical Pathways
The compound’s interaction with its targets affects the charge-transfer properties and the molecular arrangement formed from π-electronic ion pairs . The variation in the CT transitions can be explained by the differences in the type of assembled structure .
Pharmacokinetics
It’s worth noting that the compound is a solid at room temperature and is insoluble in water but soluble in organic solvents such as chloroform and dichloromethane . These properties could influence its bioavailability.
Result of Action
The formation of CT complexes by this compound results in materials with intriguing optical properties . These materials have potential applications in semiconductors and ferroelectric materials . The compound also acts as a new initiator for ring opening polymerization of epoxides at room temperature .
Action Environment
The action of this compound is influenced by environmental factors such as the length of the alkyl chains in the viologen dications . The CT absorption bands were found to be dependent on the alkyl chain length . Additionally, the compound should be stored in a dark place under an inert atmosphere at room temperature .
Biochemical Analysis
Biochemical Properties
1,3-Bis(dicyanomethylidene)indan plays a significant role in biochemical reactions, particularly in the field of polymerization. It acts as a strong acid with an associated basic form that does not inhibit the propagation of cationic polymerization . This compound interacts with various enzymes and proteins, facilitating the initiation of ring-opening polymerization of epoxides at room temperature . The nature of these interactions involves the compound behaving as a strong acid (AH) with an associated basic form (A−), which is characterized by strong visible light absorption and the ability to photosensitize iodonium salt decomposition .
Cellular Effects
This compound has been observed to influence various cellular processes. It acts as a photo-initiator in thermal ring-opening polymerization and radical or cationic photopolymerization . This compound’s strong visible light absorption properties enable it to photosensitize iodonium salt decomposition, which can impact cell signaling pathways and gene expression . Additionally, its role in polymerization reactions suggests potential effects on cellular metabolism, although specific studies on these effects are limited.
Molecular Mechanism
The molecular mechanism of this compound involves its behavior as a strong acid with an associated basic form that does not inhibit the propagation of cationic polymerization . This compound’s strong visible light absorption allows it to photosensitize iodonium salt decomposition, leading to the initiation of polymerization reactions . The chemical mechanisms underlying these interactions have been investigated using ESR, fluorescence, and steady-state photolysis experiments .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. This compound exhibits excellent absorption in the 300–700 nm wavelength range and a free radical initiating ability for wavelengths greater than 300 nm . Its stability and degradation over time have been assessed, with findings indicating that it remains stable under inert gas and room temperature conditions . Long-term effects on cellular function have not been extensively studied, but its role in polymerization suggests potential impacts on cellular processes.
Dosage Effects in Animal Models
Studies on the dosage effects of this compound in animal models are limited. Its role as a strong acid and photo-initiator suggests that varying dosages could impact the initiation and propagation of polymerization reactions
Metabolic Pathways
This compound is involved in metabolic pathways related to polymerization reactions. It interacts with enzymes and cofactors that facilitate the initiation and propagation of cationic polymerization . The compound’s strong visible light absorption and ability to photosensitize iodonium salt decomposition play a crucial role in these metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues have not been extensively studied. Its role in polymerization reactions suggests that it may interact with transporters or binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
Its strong visible light absorption and ability to photosensitize iodonium salt decomposition suggest that it may be directed to specific compartments or organelles within the cell
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Bis(dicyanomethylidene)indan can be synthesized through a Knoevenagel condensation reaction. This involves the reaction of indan-1,3-dione with malononitrile in the presence of a base such as piperidine. The reaction typically proceeds under reflux conditions in a solvent like ethanol, yielding the desired product after purification .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the same principles as laboratory-scale preparation. Scaling up would involve optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,3-Bis(dicyanomethylidene)indan undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted derivatives.
Condensation Reactions: It participates in condensation reactions with aldehydes and ketones to form extended π-conjugated systems.
Polymerization: It can act as an initiator for ring-opening polymerization of epoxides.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Bases: Piperidine, triethylamine, and sodium ethoxide are often used to facilitate reactions.
Solvents: Ethanol, methanol, and dichloromethane are commonly used solvents.
Major Products
Substituted Indans: Formed through nucleophilic substitution.
Extended π-Conjugated Systems: Resulting from condensation reactions.
Polymers: Produced via polymerization reactions.
Scientific Research Applications
1,3-Bis(dicyanomethylidene)indan has a wide range of applications in scientific research:
Organic Electronics: Used in the development of organic semiconductors and conductive materials.
Optoelectronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells.
Charge-Transfer Complexes: Acts as a building block for charge-transfer complexes with viologen cations, which have applications in molecular electronics and sensors.
Photoinitiators: Utilized as a photoinitiator for polymerization reactions.
Comparison with Similar Compounds
Similar Compounds
3-(Dicyanomethylidene)indan-1-one: Similar in structure but with different electronic properties.
Tetracyanoquinodimethane (TCNQ): Another electron acceptor used in charge-transfer complexes.
Viologens: Often used as electron acceptors in combination with 1,3-Bis(dicyanomethylidene)indan.
Uniqueness
This compound is unique due to its stability as a π-electron anion and its versatility in forming charge-transfer complexes. Its ability to act as a photoinitiator and its applications in organic electronics and optoelectronics further distinguish it from similar compounds .
Properties
IUPAC Name |
2-[3-(dicyanomethylidene)inden-1-ylidene]propanedinitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H6N4/c16-6-10(7-17)14-5-15(11(8-18)9-19)13-4-2-1-3-12(13)14/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBZYYOYCJQHAEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C#N)C#N)C2=CC=CC=C2C1=C(C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60391784 | |
| Record name | 1,3-Bis(dicyanomethylidene)indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38172-19-9 | |
| Record name | 1,3-Bis(dicyanomethylidene)indan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60391784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (Indan-1,3-diylidene)dimalononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 1,3-Bis(dicyanomethylidene)indan interesting for material science?
A1: this compound is a fascinating molecule due to its ability to act as an electron acceptor in charge-transfer complexes. This property arises from its structure, featuring electron-withdrawing dicyanomethylidene groups. Researchers have explored its potential in organic electronics by pairing it with various electron-donating molecules, such as viologens. [, ]
Q2: Can this compound self-assemble into larger structures?
A3: Yes, this compound can participate in self-assembly processes. It has been successfully incorporated into 2D and 3D metal-organic frameworks alongside silver(I) ions. These frameworks display diverse structural motifs, including interwoven networks and interpenetrating nets, highlighting the molecule's potential in supramolecular chemistry and materials science. []
Q3: What are the optical properties of this compound?
A4: Interestingly, this compound is colorless in its neutral form but exhibits a distinct blue color in polar media. This color change stems from self-deprotonation, leading to the formation of its conjugate base. This colored form has shown potential as a near-infrared fluorescent dye, particularly for biomolecule probing through non-covalent interactions. []
Q4: How does the self-deprotonation of this compound influence its interactions?
A5: The self-deprotonation of this compound generates a negatively charged anion, enabling it to form ionic interactions with various π-electronic cations. This property has led to the creation of diverse ion-pairing assemblies with intriguing packing structures, driven by a balance of electrostatic interactions, dipole-dipole interactions, and hydrogen bonding. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


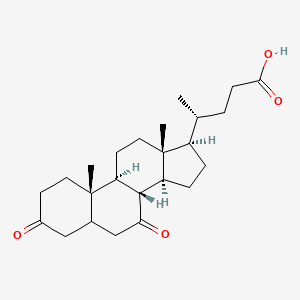
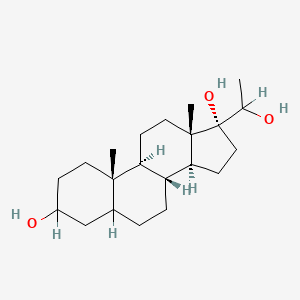
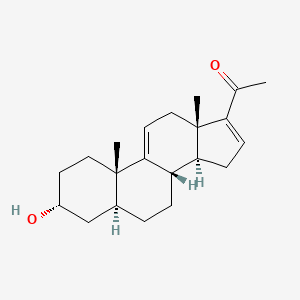

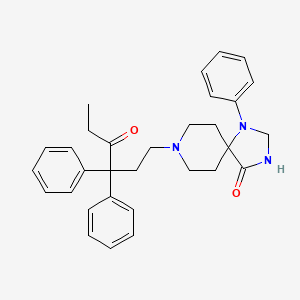

![3-chloro-4-ethoxy-N-[3-(2-oxazolo[5,4-b]pyridinyl)phenyl]benzamide](/img/structure/B1230765.png)



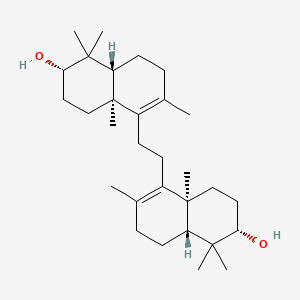
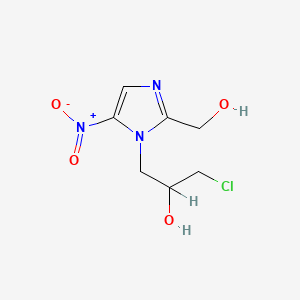

![N'-[4-(dimethylamino)phenyl]-N-propyloxamide](/img/structure/B1230778.png)
